PNU-74654

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

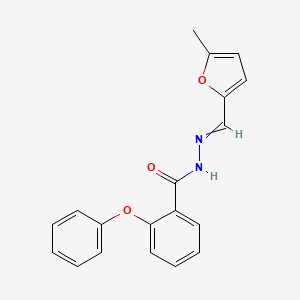

N-[(5-methylfuran-2-yl)methylideneamino]-2-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-14-11-12-16(23-14)13-20-21-19(22)17-9-5-6-10-18(17)24-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEDWBQZCRESJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113906-27-7 | |

| Record name | PNU-74654 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

PNU-74654: A Technical Guide to its Mechanism of Action in Wnt Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration.[1] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2] PNU-74654 is a small molecule inhibitor that has emerged as a valuable tool for dissecting and targeting this pathway. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

The Canonical Wnt/β-Catenin Signaling Pathway

The canonical Wnt pathway's activity is fundamentally determined by the cytoplasmic concentration and nuclear localization of its central effector, β-catenin.

-

In the "Off" State (Absence of Wnt Ligand): Cytoplasmic β-catenin is targeted for degradation by a multi-protein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β).[2][3] GSK3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[2][3] This prevents β-catenin from accumulating and entering the nucleus.

-

In the "On" State (Presence of Wnt Ligand): Wnt proteins bind to Frizzled (Fzd) receptors and their co-receptors, Lipoprotein Receptor-Related Protein 5/6 (LRP5/6).[2][3] This interaction leads to the recruitment of Dishevelled (Dvl) and Axin to the plasma membrane, disrupting the destruction complex's integrity and inhibiting GSK3β.[2][3] Consequently, β-catenin is no longer phosphorylated, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation into the nucleus.[1][2]

-

Nuclear Transactivation: Inside the nucleus, β-catenin binds to T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) family transcription factors.[1] This interaction displaces transcriptional repressors and recruits co-activators, initiating the transcription of Wnt target genes such as c-myc and cyclin D1, which drive cell proliferation.[1]

Caption: Canonical Wnt/β-catenin signaling pathway in its "Off" and "On" states.

This compound: Core Mechanism of Action

This compound acts as a direct antagonist of the Wnt/β-catenin pathway by physically interfering with the final, critical step of transcriptional activation. Discovered through virtual screening and confirmed by biophysical methods, its mechanism is highly specific.[1][2][4]

-

Direct Binding to β-catenin: this compound physically binds to β-catenin.[5][6]

-

Competitive Inhibition: It competes directly with TCF4 for its binding site on β-catenin.[1][2][4] The binding surface for TCF4 on β-catenin has a "hot spot" around residues K435 and R469, and this compound is thought to engage with pockets adjacent to this site, effectively blocking the protein-protein interaction.[7]

-

Disruption of the β-catenin/TCF4 Complex: By occupying the binding site, this compound prevents the formation of the β-catenin/TCF4 transcriptional complex.[1][2][8]

-

Suppression of Target Gene Transcription: Without the β-catenin co-activator, the TCF/LEF complex cannot efficiently initiate the transcription of Wnt target genes.[2][3] This leads to downstream effects such as decreased cell proliferation and induction of apoptosis in cancer cells with an activated Wnt pathway.[1][2][5]

Caption: this compound competitively inhibits the β-catenin/TCF4 interaction.

Quantitative Data Summary

The efficacy of this compound has been quantified across various biophysical and cellular assays.

| Parameter | Value | Cell Line / System | Comments | Reference |

| Binding Affinity (KD) | 450 nM | Cell-free assay | Dissociation constant for this compound binding to β-catenin. | [6][7][9][10] |

| IC50 | 129.8 µM | NCI-H295 (Adrenocortical Carcinoma) | Half-maximal inhibitory concentration for cell viability. | [6][7] |

| IC50 | 122 ± 0.4 µmol/L | Breast Cancer Cells | Half-maximal inhibitory concentration for cell growth. | [11] |

| Apoptosis Induction | 23.03% (200 µM) | NTERA2 (Testicular Cancer) | Percentage of cells in the sub-G1 phase after 24h treatment. | [1] |

| Apoptosis Induction | 21.83% (200 µM) | NTERA2 (Testicular Cancer) | Percentage of Annexin V-positive apoptotic cells. | [1] |

| Cell Cycle Arrest | 14.4% increase | BxPC-3 (Pancreatic Cancer) | Increase in the G1 phase population after treatment with 50 µM. | [5] |

Key Experimental Protocols

The following are detailed methodologies for cornerstone experiments used to elucidate the mechanism of this compound.

TCF/LEF Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the TCF/LEF complex, providing a direct readout of canonical Wnt pathway activation.

-

Objective: To determine if this compound inhibits β-catenin/TCF-mediated transcription.

-

Materials:

-

Wnt-responsive cell line (e.g., RKO, DLD-1, or HEK293T).

-

TOPFLASH plasmid (contains TCF/LEF binding sites upstream of a luciferase reporter gene).

-

FOPFLASH plasmid (contains mutated TCF/LEF sites, used as a negative control).

-

Renilla luciferase plasmid (for normalization of transfection efficiency).

-

Transfection reagent (e.g., Lipofectamine).

-

Wnt3a conditioned media (to activate the pathway).

-

This compound.

-

Dual-Luciferase Reporter Assay System.

-

Luminometer.

-

-

Protocol:

-

Seed cells in 24-well plates to reach 70-80% confluency on the day of transfection.

-

Co-transfect cells with TOPFLASH (or FOPFLASH) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the medium with fresh medium containing Wnt3a conditioned media (e.g., 50% v/v) to stimulate the Wnt pathway.

-

Concurrently, treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle control (DMSO).

-

Incubate for an additional 24 hours.

-

Wash cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

-

Measure firefly and Renilla luciferase activities sequentially in a luminometer.

-

Calculate the relative luciferase activity by normalizing the TOPFLASH firefly signal to the Renilla signal. A reduction in this ratio in this compound-treated cells compared to the Wnt3a-only control indicates inhibition of the pathway.[1][2]

-

Caption: Workflow for a TCF/LEF dual-luciferase reporter assay.

MTT Cell Viability Assay

This colorimetric assay is used to assess the effect of this compound on cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Objective: To determine the dose-dependent cytotoxic or cytostatic effect of this compound.

-

Materials:

-

Protocol:

-

Seed cells at a density of 1 x 104 cells per well in a 96-well plate and allow them to attach overnight.[5]

-

Treat the cells with a serial dilution of this compound (e.g., 0, 50, 100, 150, 200, 250 µM) for a specified duration (e.g., 24, 48, or 96 hours).[2][5]

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells.

-

Immunofluorescence for β-catenin Localization

This imaging technique is used to visualize the subcellular location of β-catenin, demonstrating this compound's ability to prevent its nuclear accumulation.

-

Objective: To observe the effect of this compound on the nuclear translocation of β-catenin.

-

Materials:

-

NCI-H295 cells (known to have nuclear β-catenin accumulation).[2]

-

Glass coverslips in 24-well plates.

-

This compound.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against β-catenin.

-

Fluorophore-conjugated secondary antibody.

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342).[4]

-

Fluorescence microscope.

-

-

Protocol:

-

Seed NCI-H295 cells on glass coverslips and treat with this compound (e.g., 10, 50, 100 µM) or vehicle for 48 hours.[2]

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cell membranes with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

Mount the coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence microscope. A decrease in the nuclear β-catenin signal in treated cells compared to controls indicates the drug's efficacy.[2]

-

Conclusion

This compound is a specific and effective inhibitor of the canonical Wnt signaling pathway. Its mechanism of action is well-defined, involving the direct disruption of the essential protein-protein interaction between β-catenin and the TCF4 transcription factor. This action prevents the transcription of key oncogenes, leading to reduced cell viability, cell cycle arrest, and apoptosis in cancer cells dependent on aberrant Wnt signaling. The quantitative data and experimental protocols provided herein serve as a comprehensive resource for researchers utilizing this compound as a tool to investigate Wnt biology and as a lead compound in the development of novel anti-cancer therapeutics.

References

- 1. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer [mdpi.com]

- 2. oncotarget.com [oncotarget.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Wnt/beta-catenin | Apoptosis | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. PNU 74654 | β-catenin | Tocris Bioscience [tocris.com]

- 11. researchgate.net [researchgate.net]

PNU-74654: A Technical Guide to a Wnt/β-catenin Signaling Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PNU-74654, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. The information presented herein is intended to support researchers and professionals in the fields of oncology, cell biology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-Phenoxybenzoic acid-[(5-methyl-2-furanyl)methylene]hydrazide, is a compound that has garnered significant interest for its anti-cancer properties.[1] Its core structure consists of a phenoxybenzoic acid moiety linked to a (5-methyl-2-furanyl)methylene]hydrazide group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-Phenoxybenzoic acid-[(5-methyl-2-furanyl)methylene]hydrazide | [1] |

| Molecular Formula | C₁₉H₁₆N₂O₃ | [1][2][3][4] |

| Molecular Weight | 320.34 g/mol | [1][2][5] |

| CAS Number | 113906-27-7 | [2][3] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Purity | ≥98% (HPLC) | [3][4] |

| SMILES | CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | [1][2][3][5] |

| InChI Key | JJEDWBQZCRESJL-DEDYPNTBSA-N | [3] |

| λmax | 318 nm | [3] |

Table 2: Solubility of this compound

| Solvent | Concentration | Source |

| Ethanol | 10 mg/mL (31.22 mM) | [1] |

| DMSO | 32.03 mg/mL (100 mM) | |

| DMF | 30 mg/mL | [3] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3] |

| Water | Insoluble | [1] |

Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

This compound functions as a potent inhibitor of the Wnt/β-catenin signaling pathway.[1][5] This pathway plays a crucial role in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers. The primary mechanism of action for this compound involves its direct binding to β-catenin, a key downstream effector of the Wnt pathway.[3] This binding event has a dissociation constant (Kd) of 450 nM.[2][3][4]

By binding to β-catenin, this compound sterically hinders the interaction between β-catenin and T-cell factor 4 (Tcf4), a transcription factor.[1][3] The formation of the β-catenin/Tcf4 complex is a critical step in the activation of Wnt target genes that promote cell proliferation, survival, and differentiation. Therefore, by disrupting this protein-protein interaction, this compound effectively downregulates the expression of these target genes, leading to its anti-tumor effects.[3][5]

References

PNU-74654: A Technical Guide to Solubility and Stability in DMSO and Ethanol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of PNU-74654, a potent inhibitor of the Wnt/β-catenin signaling pathway, in commonly used laboratory solvents, dimethyl sulfoxide (DMSO) and ethanol. This document also outlines relevant experimental protocols and visualizes the compound's mechanism of action to support its effective use in research and drug development.

Core Properties of this compound

This compound is a small molecule that disrupts the interaction between β-catenin and T-cell factor 4 (Tcf4), a critical step in the activation of Wnt target genes.[1][2][3][4][5] This inhibition leads to the suppression of cell proliferation and induction of apoptosis in various cancer cell lines, making it a valuable tool for cancer research.[1][3][4][6]

Solubility Profile

The solubility of this compound in DMSO and ethanol is a critical factor for the preparation of stock solutions for in vitro and in vivo studies. The reported solubility values from various suppliers are summarized in the table below. It is important to note that the solubility can be affected by factors such as the purity of the compound, the temperature, and the presence of moisture in the solvent.

| Solvent | Reported Solubility (mg/mL) | Reported Molar Concentration (mM) |

| DMSO | 25 | Not specified |

| 64 | 199.78 | |

| 100 (ultrasonication may be required) | 312.17 | |

| Ethanol | 1 | Not specified |

| 5 | Not specified | |

| 10 | 31.22 |

Data compiled from multiple sources.[1][2][5][7]

Note: Hygroscopic DMSO can significantly impact the solubility of this compound. It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions.[8] For achieving higher concentrations in DMSO, ultrasonic treatment may be necessary.[8]

Stability and Storage Recommendations

Proper storage of this compound in both solid form and in solution is crucial to maintain its chemical integrity and biological activity.

| Form | Storage Temperature | Duration |

| Solid (Powder) | -20°C | ≥ 4 years |

| In DMSO or Ethanol | -80°C | Up to 2 years |

| -20°C | Up to 1 month |

Data compiled from multiple sources.[2][8][9]

To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.

Experimental Protocols

The following are generalized protocols for the preparation and use of this compound in common cell-based assays, based on methodologies described in published research.

Preparation of Stock Solutions

DMSO Stock Solution (e.g., 100 mM):

-

Weigh out the required amount of this compound powder (Molecular Weight: 320.34 g/mol ).

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration. For example, to prepare a 100 mM stock solution, dissolve 32.03 mg of this compound in 1 mL of DMSO.

-

If necessary, sonicate the solution in a water bath until the compound is completely dissolved.

-

Store the stock solution in aliquots at -80°C for long-term storage or at -20°C for short-term storage.

Ethanol Stock Solution (e.g., 10 mM):

-

Weigh out the required amount of this compound powder.

-

Add the appropriate volume of absolute ethanol. For example, to prepare a 10 mM stock solution, dissolve 3.20 mg of this compound in 1 mL of ethanol.

-

Vortex or gently warm the solution to aid dissolution.

-

Store the stock solution in aliquots at -80°C or -20°C.

Cell Viability (MTT) Assay

This protocol outlines the use of this compound to assess its effect on the viability of cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.[1][10]

-

Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in the cell culture medium. The final DMSO concentration in the medium should be kept low (typically ≤ 0.1%) to avoid solvent toxicity. Treat the cells with a range of this compound concentrations (e.g., 50-250 µM) for 24 hours.[1][10]

-

MTT Incubation: Add MTT solution (0.5 mg/mL) to each well and incubate for 3 hours at 37°C.[1][10]

-

Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.[1][10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][10]

Cell Cycle Analysis

This protocol describes how to analyze the effect of this compound on the cell cycle distribution.

-

Cell Treatment: Treat cells with the desired concentrations of this compound (e.g., 50 and 200 µM) for 24 hours.[10]

-

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.[10]

-

Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.[10]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at 37°C.[10]

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[10]

Visualizing the Mechanism of Action and Experimental Workflow

To further aid in the understanding and application of this compound, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for studying the effects of this compound on cancer cells.

References

- 1. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. oncotarget.com [oncotarget.com]

- 4. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. The Therapeutic Role of this compound in Hepatocellular Carcinoma May Involve Suppression of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. abbexa.com [abbexa.com]

- 10. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Blueprint: A Technical Guide to Identifying PNU-74654 and Other Wnt Pathway Inhibitors

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the In Silico Screening Methods for the Identification of PNU-74654, a Potent Inhibitor of the Wnt/β-catenin Signaling Pathway.

This whitepaper provides an in-depth exploration of the computational strategies and experimental methodologies employed in the discovery and characterization of this compound, a small molecule inhibitor targeting the β-catenin/T-cell factor 4 (Tcf4) protein-protein interaction. This guide is intended to serve as a valuable resource for researchers actively engaged in drug discovery, particularly those focused on modulating the Wnt signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer and other diseases.

Introduction: The Wnt/β-catenin Signaling Pathway and the Rise of this compound

The Wnt/β-catenin signaling pathway is a highly conserved cascade essential for embryonic development and adult tissue homeostasis.[1][2] In the absence of a Wnt ligand, a "destruction complex" comprising Axin, APC, GSK3, and CK1 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1] Upon Wnt binding to its Frizzled (Fz) receptor and LRP5/6 co-receptor, this destruction complex is inhibited.[1] This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus.[3] In the nucleus, β-catenin acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, leading to the expression of a wide array of target genes, including c-Myc, Cyclin D1, and MMP7, which drive cell proliferation and other cellular processes.[3][4]

Dysregulation of the Wnt/β-catenin pathway, often through mutations in components of the destruction complex, leads to the constitutive activation of downstream signaling and is a hallmark of numerous cancers, particularly colorectal cancer. The protein-protein interaction (PPI) between β-catenin and Tcf4 is the final, critical step in this oncogenic signaling cascade, making it a prime target for therapeutic intervention.

This compound emerged from in silico screening efforts as a potent inhibitor of this crucial β-catenin/Tcf4 interaction.[5] It was identified through a virtual screening campaign and subsequently validated by biophysical methods.[5] this compound binds directly to β-catenin with a dissociation constant (Kd) of 450 nM, physically blocking the binding of Tcf4 and thereby inhibiting the transcription of Wnt target genes.[6]

In Silico Screening Strategies for this compound Discovery

The identification of this compound was a landmark example of the power of computational methods in drug discovery, specifically for the challenging task of targeting protein-protein interactions. The general workflow for such a discovery process is outlined below.

Target and Binding Site Identification

The initial and most critical step is the identification of a suitable binding pocket on the target protein. The large, flat, and featureless nature of many protein-protein interfaces makes them notoriously difficult targets for small molecules. However, "hot spots," which are small clusters of residues that contribute disproportionately to the binding free energy, can provide anchor points for small molecule inhibitors.

In the case of this compound, a "hot spot" on the surface of β-catenin, specifically around residues Lysine 435 (K435) and Arginine 469 (R469), was identified as the target binding site.[3] This region is critical for the interaction with Tcf4.

Virtual Screening

Virtual screening involves the computational docking of a large library of chemical compounds into the identified binding site of the target protein. The goal is to predict the binding affinity and pose of each compound, allowing for the selection of a smaller, more manageable set of promising candidates for experimental testing.

The discovery of this compound utilized the QXP (Quick Explore) docking program to screen a subset of 17,700 compounds from the Pharmacia corporate collection against the β-catenin hot spot.

Hit Selection and Experimental Validation

From the virtual screen, the top-scoring compounds are selected for further investigation. In the case of this compound, 22 of the best-scoring compounds were advanced to biophysical screening. These methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC), provide direct evidence of binding and can quantify the binding affinity and thermodynamics of the interaction. This validation step is crucial to eliminate false positives from the computational screen.

Experimental Protocols

This section provides detailed methodologies for the key in silico and biophysical techniques discussed.

Molecular Docking Protocol (Utilizing AutoDock Vina as an Exemplar)

While the original discovery of this compound used the QXP program, this protocol outlines the steps for molecular docking using the widely accessible and validated software, AutoDock Vina.

1. Preparation of the Receptor (β-catenin):

- Obtain the 3D structure of β-catenin from the Protein Data Bank (PDB). A relevant PDB ID is 1JDH, which contains the complex of β-catenin and Tcf4.

- Remove the Tcf4 peptide and any water molecules or other heteroatoms from the PDB file.

- Add polar hydrogens to the protein structure.

- Assign partial charges (e.g., Gasteiger charges).

- Save the prepared receptor in the PDBQT format.

2. Preparation of the Ligand (e.g., from a virtual library):

- Obtain the 3D structure of the ligand(s) in a suitable format (e.g., SDF or MOL2).

- Assign partial charges and define the rotatable bonds.

- Save the prepared ligand(s) in the PDBQT format.

3. Definition of the Grid Box:

- Define a 3D grid box that encompasses the target binding site on β-catenin. For this compound, this would be centered around residues K435 and R469.

- The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding site.

4. Running the Docking Simulation:

- Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and other docking parameters (e.g., exhaustiveness).

- Execute the AutoDock Vina program from the command line, providing the configuration file as input.

5. Analysis of Results:

- AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

- Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the predicted interactions with the receptor.

Pharmacophore Modeling and Screening Protocol (Utilizing LigandScout as an Exemplar)

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are crucial for a molecule's biological activity.

1. Pharmacophore Model Generation:

- Ligand-based: If a set of known active inhibitors of the β-catenin/Tcf4 interaction is available, align their 3D structures and extract the common chemical features.

- Structure-based: Use the crystal structure of the β-catenin/Tcf4 complex (e.g., PDB ID: 1JDH) to identify the key interaction points between Tcf4 and β-catenin. These interactions can be translated into pharmacophore features.

2. Pharmacophore Model Validation:

- Validate the generated pharmacophore model by screening a database containing known active and inactive compounds (decoys). A good model should be able to enrich the active compounds from the decoys.

3. Virtual Screening:

- Use the validated pharmacophore model as a 3D query to screen a large compound database (e.g., ZINC, ChEMBL).

- Compounds that match the pharmacophore features are identified as potential hits.

4. Post-Screening Analysis:

- The hits from the pharmacophore screen can be further filtered based on drug-like properties (e.g., Lipinski's rule of five) and then subjected to molecular docking for more detailed binding pose and affinity prediction.

Biophysical Validation Protocols

1. Isothermal Titration Calorimetry (ITC):

- Prepare solutions of purified β-catenin and the compound of interest in the same buffer.

- Place the β-catenin solution in the sample cell of the calorimeter and the compound solution in the injection syringe.

- Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

- The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Protein-observed NMR: This method is often used in fragment-based screening. It involves acquiring a 2D 1H-15N HSQC spectrum of an isotopically labeled protein (e.g., 15N-labeled β-catenin) in the absence and presence of the compound.[7][8] Binding of the compound will cause chemical shift perturbations in the signals of the amino acid residues at the binding site.[7][8]

- Ligand-observed NMR: Techniques like Saturation Transfer Difference (STD) NMR can be used to identify which parts of a ligand are in close contact with the protein.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other inhibitors of the Wnt/β-catenin pathway.

Table 1: Binding Affinity and Cellular Activity of this compound

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 450 nM | Isothermal Titration Calorimetry (ITC) | [6] |

| IC50 (NCI-H295 cells) | 129.8 µM | Cell Proliferation Assay | [3] |

Table 2: Comparative IC50 Values of Selected β-catenin/Tcf4 Interaction Inhibitors

| Compound | IC50 (µM) | Assay | Cell Line | Reference |

| This compound | 129.8 | Cell Proliferation | NCI-H295 | [3] |

| iCRT3 | 1.8 | TOPFlash Reporter | HEK293 | [6] |

| BC-23 | 2.3 | TOPFlash Reporter | H1299 | [6][9] |

| LF3 | < 2 | TOPFlash Reporter | - | [9] |

| HI-B1 (37) | 2.3 | Luciferase Reporter | - | [6] |

| Compound 21 | 15 | Cell Viability | HCT116 | [6] |

| PKF115-584 (7) | 10-30 | Protein Extract Assay | HCT116 | [6] |

Visualizing the Wnt/β-catenin Signaling Pathway and Inhibition

The following diagrams illustrate the Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Conclusion

The discovery of this compound stands as a testament to the successful application of in silico screening methods for the identification of potent inhibitors of challenging protein-protein interactions. This technical guide has provided a comprehensive overview of the strategies and protocols involved, from initial target identification and virtual screening to essential biophysical validation. The detailed methodologies presented for molecular docking, pharmacophore modeling, and biophysical assays are intended to equip researchers with the knowledge to pursue similar drug discovery efforts targeting the Wnt/β-catenin pathway and other critical signaling cascades. As computational power and algorithmic sophistication continue to advance, the in silico blueprint laid out here will undoubtedly play an increasingly pivotal role in the future of rational drug design.

References

- 1. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt target genes and where to find them - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple Targets of the Canonical WNT/β-Catenin Signaling in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Screening for PNU-74654 Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the biophysical screening methodologies used to validate the interaction between the small molecule inhibitor PNU-74654 and its target, β-catenin. The content herein is curated for researchers and professionals in the field of drug discovery and development, offering a technical examination of the experimental protocols and data interpretation central to the validation of this key interaction in the Wnt signaling pathway.

Executive Summary

This compound is a small molecule inhibitor that targets the Wnt/β-catenin signaling pathway, a critical cascade in cellular development and tumorigenesis. The compound was identified through in-silico screening and subsequently validated using a series of biophysical assays to confirm its direct interaction with β-catenin.[1] This validation is crucial for establishing the mechanism of action and provides a solid foundation for further drug development. This document outlines the core biophysical techniques employed in the target validation of this compound, presenting key binding data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Quantitative Data Summary

The interaction between this compound and β-catenin has been quantitatively characterized, providing key metrics for its binding affinity and cellular activity. The following table summarizes the essential data.

| Parameter | Value | Method | Target | Reference |

| Dissociation Constant (Kd) | 450 nM | Isothermal Titration Calorimetry (ITC) | β-catenin | [2][3][4] |

| IC50 | 129.8 µM | Cell-based Assay (NCI-H295 cells) | Wnt/β-catenin pathway | [3] |

Signaling Pathway and Mechanism of Action

This compound functions by directly binding to β-catenin, thereby inhibiting its interaction with the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors.[1][5] This protein-protein interaction is a critical step in the canonical Wnt signaling pathway. When Wnt ligands are absent, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt signaling activation, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and bind to TCF/LEF, thereby activating the transcription of target genes involved in cell proliferation and differentiation. This compound competitively binds to the TCF binding site on β-catenin, preventing the formation of the β-catenin/TCF transcriptional complex and subsequent gene expression.[5]

Experimental Workflow for Target Validation

The target validation for this compound followed a hierarchical screening process, beginning with a broad in-silico screen to identify potential binders, followed by biophysical assays of increasing rigor to confirm and quantify the interaction. This "funnel-down" approach is an efficient method for hit identification and validation in drug discovery.

Detailed Experimental Protocols

The following protocols are representative of the biophysical methods used to validate the interaction between this compound and β-catenin. While the exact parameters from the original discovery may vary slightly, these protocols provide a comprehensive guide for replicating such validation studies.

WaterLOGSY NMR for Hit Identification

Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) NMR is a sensitive method for detecting weak to moderate binding of small molecules to a protein target. It relies on the transfer of magnetization from bulk water to the ligand, with a change in the sign of the ligand's NMR signal indicating binding.

Objective: To qualitatively assess the binding of this compound to β-catenin.

Materials:

-

Recombinant human β-catenin (purified)

-

This compound

-

NMR buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of β-catenin at a concentration of approximately 10-20 µM in the NMR buffer.

-

Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆) at a concentration of 10 mM.

-

For the test sample, add the this compound stock solution to the β-catenin solution to a final ligand concentration of 100-200 µM. The final DMSO-d₆ concentration should be kept below 1%.

-

Prepare a control sample containing only this compound at the same concentration in the NMR buffer.

-

-

NMR Data Acquisition:

-

Acquire a 1D proton NMR spectrum of both the control and test samples to identify the ligand resonance peaks.

-

Acquire WaterLOGSY spectra for both samples. A typical pulse sequence with water-selective pulses and gradients is used. The mixing time for magnetization transfer is a key parameter and may need to be optimized (e.g., 1-2 seconds).

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, Mnova).

-

Compare the WaterLOGSY spectra of the control and test samples. In the control sample (ligand only), the ligand peaks should have a positive phase. In the test sample (ligand + protein), if the ligand binds to the protein, its peaks will show a negative phase or a significant reduction in the positive signal intensity.

-

Isothermal Titration Calorimetry (ITC) for Affinity Determination

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Objective: To quantitatively determine the binding affinity of this compound to β-catenin.

Materials:

-

Recombinant human β-catenin (purified and dialyzed into ITC buffer)

-

This compound

-

ITC buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4)

-

Isothermal Titration Calorimeter

Protocol:

-

Sample Preparation:

-

Prepare a solution of β-catenin at a concentration of 10-20 µM in the ITC buffer. Degas the solution before use.

-

Prepare a solution of this compound at a concentration of 100-200 µM in the same ITC buffer. The ligand concentration should be 10-20 times that of the protein. Degas the solution.

-

-

ITC Experiment Setup:

-

Load the β-catenin solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25 °C).

-

Set the injection parameters: typically a series of 10-20 injections of 2-4 µL each, with a spacing of 120-180 seconds between injections to allow for re-equilibration.

-

-

Data Acquisition and Analysis:

-

Initiate the titration. The instrument will measure the heat change after each injection.

-

After the experiment, integrate the raw data to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the values for Kd, n, and ΔH.

-

Thermal Shift Assay (TSA) for Target Engagement

TSA, or differential scanning fluorimetry, is a high-throughput method to assess protein stability. Ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm). This shift in Tm can be used to screen for binders.

Objective: To confirm the engagement of this compound with β-catenin by measuring the change in protein thermal stability.

Materials:

-

Recombinant human β-catenin

-

This compound

-

TSA buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

-

Fluorescent dye (e.g., SYPRO Orange)

-

Real-time PCR instrument

Protocol:

-

Reaction Setup:

-

In a 96-well PCR plate, prepare reaction mixtures containing β-catenin (final concentration 2-5 µM), SYPRO Orange dye (final concentration 5X), and varying concentrations of this compound (e.g., from 0.1 to 100 µM). Include a no-ligand control.

-

The final volume in each well should be consistent (e.g., 20-25 µL).

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5-1 °C per minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature. A sigmoidal curve will be generated as the protein unfolds, exposing hydrophobic regions to which the dye binds and fluoresces.

-

Determine the Tm, which is the midpoint of the transition, for each concentration of this compound and the control. This can be calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.

-

A significant increase in Tm in the presence of this compound compared to the control indicates that the ligand binds to and stabilizes β-catenin.

-

Conclusion

The biophysical screening and target validation of this compound provide a robust example of modern drug discovery practices. The combination of in-silico screening with orthogonal biophysical techniques like NMR and ITC allows for the confident identification and characterization of small molecule inhibitors of challenging protein-protein interactions. The data and protocols presented in this guide offer a technical foundation for researchers aiming to conduct similar target validation studies and contribute to the development of novel therapeutics targeting the Wnt/β-catenin pathway.

References

Foundational Studies on PNU-74654 in Cancer Cell Lines: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on PNU-74654, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, in various cancer cell lines. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of this compound.

Introduction to this compound

This compound is a small molecule antagonist of the Wnt/β-catenin signaling pathway.[1][2] It was identified through virtual and biophysical screening as a compound that disrupts the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1][2] The dysregulation of the Wnt/β-catenin pathway is a critical factor in the development and progression of numerous cancers, making it a prime target for therapeutic intervention.[1][3][4] this compound functions by competitively binding to β-catenin at the same site as TCF4, thereby inhibiting the transcription of Wnt target genes that promote tumor growth, such as c-myc and cyclin D1.[1][2]

Mechanism of Action

The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, GSK3β, and CKIα phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor complex, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation, differentiation, and survival.[2][5]

This compound directly interferes with this final step of the pathway. It binds to β-catenin with a dissociation constant (Kd) of 450 nM, preventing its association with TCF4 and thereby blocking the transcription of oncogenic target genes.[6][7][8]

Experimental Findings in Cancer Cell Lines

This compound has demonstrated anti-cancer effects across a variety of cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.

In the NCI-H295 adrenocortical carcinoma cell line, this compound has been shown to decrease cell viability, induce apoptosis, and reduce the nuclear accumulation of β-catenin.[2][6] It also impairs the expression of CTNNB1 (the gene encoding β-catenin) and affects the secretion of adrenal steroids like cortisol and testosterone.[2][6]

| Cell Line | Assay | Metric | Concentration | Time Point | Result | Reference |

| NCI-H295 | Cell Viability | IC50 | 129.8 µM | - | - | [7] |

| NCI-H295 | Cell Viability | % Decrease | 10 µM | 96 h | 22% | [2] |

| NCI-H295 | Cell Viability | % Decrease | 50 µM | 96 h | 27% | [2] |

| NCI-H295 | Cell Viability | % Decrease | 100 µM | 96 h | 50% | [2] |

| NCI-H295 | Cell Viability | % Decrease | 200 µM | 96 h | 97% | [2] |

Studies on the testicular cancer cell lines NCCIT and NTERA2 revealed that this compound decreases cell viability and induces apoptosis.[1] The mechanism involves the inhibition of the TNFR1/IKB alpha/p65 signaling pathway.[1]

| Cell Line | Assay | Metric | Concentration | Time Point | Result | Reference |

| NCCIT | Apoptosis (Annexin V/PI) | % Apoptotic Cells | 50 µM | 24 h | 10.92% | [1] |

| NCCIT | Apoptosis (Annexin V/PI) | % Apoptotic Cells | 200 µM | 24 h | 50.13% | [1] |

| NTERA2 | Apoptosis (Annexin V/PI) | % Apoptotic Cells | 50 µM | 24 h | 8.91% | [1] |

| NTERA2 | Apoptosis (Annexin V/PI) | % Apoptotic Cells | 200 µM | 24 h | 21.83% | [1] |

| NCCIT | Cell Cycle | % Sub-G1 Phase | 200 µM | 24 h | 37.93% | [1] |

| NTERA2 | Cell Cycle | % Sub-G1 Phase | 200 µM | 24 h | 23.03% | [1] |

In pancreatic cancer cell lines BxPC-3 and MiaPaCa-2, this compound was found to reduce cell viability and proliferative ability.[3] It induces G1 cell cycle arrest by downregulating cyclin E and CDK2, and upregulating p27.[3] Furthermore, it inhibits the epithelial-mesenchymal transition (EMT) by increasing E-cadherin and decreasing N-cadherin, ZEB1, and HIF-1α.[3][5]

| Cell Line | Assay | Metric | Concentration | Time Point | Result | Reference |

| BxPC-3 | Migration (Wound Healing) | % Reduction | 100 µM | 24 h | 32.1% | [3] |

| BxPC-3 | Migration (Wound Healing) | % Reduction | 100 µM | 36 h | 46.2% | [3] |

| MiaPaCa-2 | Migration (Wound Healing) | Migrated Cells/mm² | 100 µM | 24 h | 4.00 (vs 98.50 control) | [3] |

| MiaPaCa-2 | Migration (Wound Healing) | Migrated Cells/mm² | 100 µM | 48 h | 11.5 (vs 235.33 control) | [3] |

-

Breast Cancer: this compound suppresses cell growth (IC50 of 122 ± 0.4 µmol/L) and reduces migration and invasion of MCF-7 cells by upregulating E-cadherin and downregulating MMP3 and MMP9.[4] It also acts synergistically with 5-fluorouracil (5-FU) to enhance apoptosis.[1][4]

-

Hepatocellular Carcinoma: In HepG2 and Huh7 cells, this compound decreases cell viability and inhibits migration.[9] It promotes apoptosis by downregulating the anti-apoptotic proteins Bcl-xL and survivin and interferes with cell cycle regulation through the NF-κB pathway.[9]

-

Colorectal Cancer: this compound inhibits cell growth and migration and shows a synergistic effect with 5-FU. This combination leads to increased reactive oxygen species, promoting the sensitivity of cancer cells to chemotherapy.[3][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used in the foundational studies of this compound.

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., 1 x 10⁴ cells/well) in 96-well plates and incubate overnight to allow for attachment.[1]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 5-250 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24-96 hours).[1][2][6]

-

MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 3 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using an ELISA plate reader.[1]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time (e.g., 24 hours).

-

Harvesting: Collect both adherent and floating cells, wash with PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15-30 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.[1]

This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and quantifies apoptotic cells in the sub-G1 peak.

-

Cell Treatment and Harvesting: Treat cells as described above. Harvest cells and fix them overnight in ice-cold 70% ethanol at -20°C.[1]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[1]

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of PI fluorescence is proportional to the amount of DNA.[1][10]

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse them in RIPA buffer containing protease inhibitors.[1]

-

Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bio-Rad Protein Assay).[1]

-

Electrophoresis: Separate equal amounts of protein (e.g., 15 µg) by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody against the protein of interest overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.[1]

Modulated Signaling Pathways

While the primary target of this compound is the Wnt/β-catenin pathway, its effects ripple through other interconnected signaling networks.

-

NF-κB Pathway: In hepatocellular and pancreatic cancer cells, this compound has been shown to suppress the NF-κB pathway, which plays a role in cell cycle regulation and proliferation.[3][9]

-

TNFR1/IKB alpha/p65 Signaling: In testicular cancer, this compound induces apoptosis through the inhibition of this pathway.[1]

-

Epithelial-Mesenchymal Transition (EMT): In pancreatic and breast cancer, this compound inhibits EMT, a process critical for cancer cell migration and invasion. This is evidenced by changes in EMT markers like E-cadherin and N-cadherin.[3][4]

Conclusion

Foundational studies have established this compound as a potent inhibitor of the Wnt/β-catenin pathway with significant anti-cancer activity in a range of preclinical models. By disrupting the crucial interaction between β-catenin and TCF4, it effectively downregulates the transcription of oncogenes, leading to decreased cell proliferation, induction of apoptosis, and inhibition of metastasis-related processes. The synergistic effects observed when combined with conventional chemotherapeutics like 5-FU further highlight its potential as part of a combination therapy strategy. These core studies provide a strong rationale for further investigation into the therapeutic utility of this compound for the treatment of various malignancies.

References

- 1. mdpi.com [mdpi.com]

- 2. oncotarget.com [oncotarget.com]

- 3. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. The Therapeutic Role of this compound in Hepatocellular Carcinoma May Involve Suppression of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

PNU-74654: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-74654 is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by disrupting the crucial interaction between β-catenin and T-cell factor 4 (Tcf4), a key step in the activation of Wnt target gene transcription.[1][2] This inhibition leads to the suppression of cell proliferation, induction of apoptosis, and modulation of other cellular processes in various cancer cell lines.[3][4][5] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.

Mechanism of Action

This compound directly binds to β-catenin with a dissociation constant (Kd) of 450 nM.[1][6][7][8] This binding occurs at a well-defined hot spot on the β-catenin surface, specifically around residues K435 and R469, which is the binding site for Tcf/Lef transcription factors.[8][9] By competitively occupying this site, this compound prevents the formation of the β-catenin/Tcf4 complex, thereby inhibiting the transcription of Wnt target genes that drive cell growth and survival.[1][2]

Wnt/β-catenin Signaling Pathway and this compound Inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the effective concentrations and observed effects of this compound in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Key Findings | Reference |

| NCI-H295 | Adrenocortical Carcinoma | Cell Viability (MTS) | 5 - 200 µM | 96 h | Significant decrease in cell proliferation. | [1][5] |

| NCI-H295 | Adrenocortical Carcinoma | Apoptosis (Annexin V) | 10, 50, 100, 200 µM | 96 h | Increased early and late apoptosis. | [1][5] |

| NCI-H295 | Adrenocortical Carcinoma | Western Blot | 10, 50, 100 µM | 48 h | Decreased nuclear β-catenin accumulation. | [1][5] |

| HepG2 | Hepatocellular Carcinoma | Cell Viability (MTT) | 50, 100, 150, 200, 250 µM | 24 h | Dose-dependent reduction in cell viability. | [3] |

| Huh7 | Hepatocellular Carcinoma | Cell Viability (MTT) | 50, 100, 150, 200, 250 µM | 24 h | Dose-dependent reduction in cell viability. | [3] |

| Huh7 | Hepatocellular Carcinoma | Wound Healing Assay | Not specified | Not specified | Dose-dependent reduction in cell migration. | [3] |

| BxPC-3 | Pancreatic Cancer | Cell Viability (MTT) | 0, 10, 50, 150 µM | 24 h | Dose-dependent reduction in cell viability. | [4][10] |

| MiaPaCa-2 | Pancreatic Cancer | Cell Viability (MTT) | 0, 10, 50, 150 µM | 24 h | Dose-dependent reduction in cell viability. | [4][10] |

| BxPC-3 | Pancreatic Cancer | Cell Cycle Analysis | 50, 150 µM | 24 h | Induced G1 cell cycle arrest. | [4][10] |

| MiaPaCa-2 | Pancreatic Cancer | Wound Healing Assay | 100 µM | 24, 48 h | Significantly smaller migration area. | [4] |

| NCCIT | Testicular Cancer | Cell Viability (MTT) | 50 - 250 µM | 24 h | Reduced cell viability. | [11][12] |

| NTERA2 | Testicular Cancer | Cell Viability (MTT) | 50 - 250 µM | 24 h | Reduced cell viability. | [11][12] |

| NCCIT | Testicular Cancer | Cell Cycle Analysis | 50, 200 µM | 24 h | Increased proportion of cells in sub-G1 phase. | [11][12] |

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro experiment using this compound.

Caption: A generalized workflow for in vitro cell culture experiments using this compound.

Reagent Preparation

This compound Stock Solution: this compound is soluble in DMSO and ethanol.[4][6][7]

-

To prepare a 10 mM stock solution, dissolve 3.20 mg of this compound (MW: 320.34 g/mol ) in 1 mL of DMSO.

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions: Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to prepare fresh working solutions for each experiment. Ensure the final DMSO concentration in the culture medium is consistent across all experimental groups, including the vehicle control (typically ≤ 0.1%).

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on hepatocellular and testicular cancer cell lines.[3][12]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.[12]

-

Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 150, 200, 250 µM) for 24 hours.[3] Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is based on methodologies used for pancreatic and testicular cancer cell lines.[4][12]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0, 50, 150 µM) for 24 or 72 hours.[3][4]

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Wash the cells with ice-cold PBS and fix them in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 4 µg/mL propidium iodide (PI) and 0.5 mg/mL RNase A.[4][12]

-

Flow Cytometry: Incubate for 30 minutes at 37°C in the dark and analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, G2/M, and sub-G1 phases of the cell cycle.

Wound Healing (Scratch) Assay for Cell Migration

This protocol is a generalized procedure based on its application in hepatocellular and pancreatic cancer studies.[3][4]

-

Cell Seeding: Seed cells in a 6-well plate and grow them to confluency.

-

Scratch Formation: Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the cells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of this compound (e.g., 0, 100 µM) with reduced serum (e.g., 0.5% FBS) to minimize cell proliferation.[13]

-

Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using a microscope.

-

Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure relative to the 0-hour time point.

Western Blotting for Protein Expression Analysis

This is a standard protocol for analyzing changes in protein levels, such as β-catenin.[3][5]

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a valuable tool for investigating the Wnt/β-catenin signaling pathway in vitro. The protocols and data provided in these application notes offer a comprehensive guide for researchers to design and execute experiments to explore the effects of this compound on various cellular processes. Consistent and reproducible results can be achieved by adhering to these detailed methodologies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Therapeutic Role of this compound in Hepatocellular Carcinoma May Involve Suppression of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. PNU 74654 | β-catenin | Tocris Bioscience [tocris.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer [mdpi.com]

- 12. This compound Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Analysis of β-catenin Levels Following PNU-74654 Treatment via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway, often characterized by the accumulation of the β-catenin protein, is a hallmark of various cancers.[1][2] In a healthy cell, cytoplasmic β-catenin is targeted for proteasomal degradation by a "destruction complex."[1][3] Activation of the Wnt pathway disrupts this complex, leading to β-catenin stabilization, nuclear translocation, and interaction with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of oncogenes.[3][4]

PNU-74654 is a small molecule inhibitor that directly targets the Wnt/β-catenin pathway.[3][5] It functions by physically binding to β-catenin and disrupting its interaction with TCF4, thereby preventing the transcription of Wnt target genes.[3][4][5] This inhibitory action has been shown to reduce cell proliferation, promote apoptosis, and decrease the accumulation of nuclear β-catenin in various cancer cell lines.[4][6][7] Western blot analysis is a fundamental technique to quantify the changes in total and subcellular (cytoplasmic and nuclear) β-catenin protein levels, providing a direct measure of this compound's efficacy.

Principle of the Method

This protocol describes the use of Western blotting to measure the dose-dependent effects of this compound on β-catenin protein levels in cultured cells. Cells are treated with varying concentrations of this compound. Following treatment, total protein is extracted, separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and transferred to a membrane. The membrane is then probed with a primary antibody specific to β-catenin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The resulting chemiluminescent signal is detected, and the band intensity is quantified to determine the relative abundance of β-catenin in treated versus untreated cells.

Experimental Protocols

I. Cell Culture and this compound Treatment

-

Cell Seeding: Plate a cancer cell line with known active Wnt/β-catenin signaling (e.g., NCI-H295, HCT116, SW480) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C incubator with 5% CO₂.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethanol or DMSO.[6] Note that this compound is insoluble in water.[6]

-

Treatment: Dilute the this compound stock solution in fresh cell culture media to achieve the desired final concentrations (e.g., 0, 10, 50, 100 µM).[4][5]

-

Incubation: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (media with the same concentration of solvent as the highest this compound dose). Incubate the cells for a specified period (e.g., 24, 48, or 96 hours).[4][5]

II. Protein Extraction (Cell Lysis)

-

Washing: After incubation, place the culture plates on ice. Aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scraping and Collection: Scrape the adherent cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new, pre-chilled tube.

III. Protein Quantification

-

Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer’s instructions.

-

Normalization: Based on the concentrations obtained, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.

IV. SDS-PAGE and Western Transfer

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load the prepared samples into the wells of a 10% polyacrylamide-Tris-SDS gel.[8] Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120 V until the dye front reaches the bottom.[8]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100 V for 1 hour or using a semi-dry transfer apparatus.[8]

V. Immunoblotting

-

Blocking: After transfer, wash the membrane briefly with TBS-T (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBS-T for 1 hour at room temperature with gentle agitation.[8][9]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin (e.g., diluted 1:1000 in 5% BSA/TBS-T) overnight at 4°C with gentle shaking.[8][10]

-

Washing: Wash the membrane three times with TBS-T for 10-15 minutes each.[8]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:3000 in 5% milk/TBS-T) for 1 hour at room temperature.[8]

-

Final Washes: Wash the membrane three times with TBS-T for 15 minutes each.[8]

VI. Detection and Analysis

-

Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the β-catenin band intensity to a loading control protein (e.g., GAPDH or β-actin) to correct for loading differences.

Data Presentation

The results of the Western blot analysis can be summarized to show the dose-dependent effect of this compound on β-catenin levels.

Table 1: Effect of this compound on Total β-catenin Protein Levels in NCI-H295 Cells after 48h Treatment

| Treatment Group | This compound Conc. (µM) | Normalized β-catenin Intensity (Arbitrary Units, AU) | Fold Change vs. Vehicle |

| Vehicle Control | 0 (0.1% DMSO) | 1.00 ± 0.08 | 1.00 |

| This compound | 10 | 0.85 ± 0.06 | 0.85 |

| This compound | 50 | 0.52 ± 0.05 | 0.52 |

| This compound | 100 | 0.28 ± 0.04 | 0.28 |

Data are represented as mean ± standard deviation and are hypothetical, based on expected outcomes from published studies demonstrating decreased β-catenin expression following this compound treatment.[4][7]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Wnt/β-catenin pathway and this compound inhibition mechanism.

Caption: Workflow for Western blot analysis of β-catenin levels.

References

- 1. Direct targeting of β-catenin by a small molecule stimulates proteasomal degradation and suppresses oncogenic Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. β-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: PNU-74654 in Adrenocortical Carcinoma (NCI-H295) Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PNU-74654, a potent Wnt/β-catenin signaling pathway inhibitor, for studying adrenocortical carcinoma (ACC) using the NCI-H295 cell line. This document includes a summary of its biological effects, quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Application Notes

Compound: this compound Molecular Weight: 320.34 g/mol [1] Solubility: Soluble in ethanol (10 mg/mL), insoluble in water[1].

Target and Mechanism of Action: this compound is a small molecule inhibitor that antagonizes the Wnt/β-catenin signaling pathway.[2] Its primary mechanism involves disrupting the critical protein-protein interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (Tcf/Lef) family of transcription factors.[2][3] By binding to β-catenin (Kd = 450 nM), this compound competitively prevents the formation of the β-catenin/Tcf transcriptional complex.[4][5][6] This action blocks the transcription of Wnt target genes, such as c-Myc and cyclin D1, which are pivotal in cell proliferation and survival.[3][7]